Preliminary Toxicity, SDS Profiling, and Handling Protocols for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Preliminary Toxicity, SDS Profiling, and Handling Protocols for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is a highly versatile bicyclic building block frequently utilized in modern drug discovery. Structurally, it merges a pyrazole ring with a saturated piperidine (tetrahydropyridine) system, functionalized with a primary methanamine group. This structural motif is highly prized for designing kinase inhibitors and G-protein coupled receptor (GPCR) ligands due to its precise spatial geometry and hydrogen-bonding capacity.
However, as with many low-molecular-weight primary amines, it presents specific handling and toxicological challenges. This technical guide synthesizes the preliminary Safety Data Sheet (SDS) profile, mechanistic toxicology, and self-validating experimental protocols required to safely handle and evaluate this compound in preclinical settings.
Chemical Identity & Structural Profiling
In laboratory settings, this compound is almost exclusively handled as the dihydrochloride salt rather than the freebase. The freebase primary amine is prone to atmospheric oxidation and rapid carbon dioxide absorption (forming insoluble carbamates). The dihydrochloride salt ensures long-term stability and predictable aqueous solubility.
Table 1: Chemical Identity & Physicochemical Properties
| Parameter | Detail |
| Chemical Name | {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine |
| CAS RN (Freebase) | 1265894-97-0[1] |
| CAS RN (Dihydrochloride) | 1909336-24-8[2] |
| Molecular Formula | C8H13N3 (Freebase) / C8H15Cl2N3 (Salt) |
| Structural Features | Fused bicyclic core (pyrazole + tetrahydropyridine), primary aliphatic amine |
| Physical State | Solid (typically off-white to pale yellow powder) |
Preliminary Toxicity & SDS Hazard Classifications
Based on chemical compliance databases and structural alerts for primary aliphatic amines, the dihydrochloride salt (CAS 1909336-24-8) exhibits a distinct Globally Harmonized System (GHS) hazard profile[2].
Table 2: GHS Hazard Classifications & Mechanistic Causality
| GHS Code | Hazard Category | Mechanistic Causality |
| H315 | Skin Irritation 2 | The primary amine moiety acts as a localized nucleophile and Brønsted-Lowry base. Upon contact with the aqueous environment of the skin, it elevates localized pH, leading to the saponification of membrane lipids and denaturation of epidermal proteins[3]. |
| H319 | Eye Irritation 2A | The ocular tear film is highly sensitive to basic amines. Exposure causes rapid disruption of the lipid layer of the tear film, leading to severe corneal irritation and potential tissue damage[4]. |
| H336 | STOT SE 3 (CNS) | The fused bicyclic core imparts significant lipophilicity to the molecule, allowing the un-ionized freebase fraction to cross the blood-brain barrier (BBB). Once in the central nervous system, small amines can act as off-target modulators of endogenous neurotransmitter receptors, leading to transient drowsiness or dizziness[2][3]. |
Mechanistic Toxicology: Cellular Stress Response
Understanding the cellular response to acute exposure is critical for establishing safe exposure limits in in vitro assays. When cells are exposed to toxic concentrations of basic amines, the initial membrane disruption triggers a cascade of oxidative stress, ultimately compromising mitochondrial integrity.
Mechanistic pathway of cellular stress induced by acute primary amine exposure.
Experimental Protocols for Safety Validation
To establish a self-validating system for working with this compound, researchers must empirically determine its cytotoxicity limits in their specific cell lines before proceeding with efficacy assays.
Protocol 1: Handling, Storage, and Solution Preparation
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Step 1: Storage & Desiccation. Store the dihydrochloride salt at room temperature in a sealed desiccator. Causality: The salt form is hygroscopic; ambient moisture can lead to caking, accelerating degradation and causing inaccurate molarity calculations during assay preparation.
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Step 2: PPE & Engineering Controls. Handle exclusively within a Class II biological safety cabinet or fume hood. Wear nitrile gloves (minimum 4 mil thickness) and safety goggles to mitigate H315 and H319 risks[2].
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Step 3: Solubilization & Neutralization. Dissolve the compound in DMSO to create a 10 mM stock. When diluting into aqueous cell culture media, ensure the media is heavily buffered (e.g., with 25 mM HEPES). Causality: Primary amines can artificially elevate the pH of unbuffered media, leading to false-positive cytotoxicity (pH shock) rather than true pharmacological toxicity.
Protocol 2: ISO 10993-5 Compliant In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is the gold standard for quantitative cytotoxicity testing[5][6]. It is utilized here because it directly measures the activity of mitochondrial succinate dehydrogenase, the exact enzyme complex compromised during amine-induced oxidative stress[7].
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Step 1: Cell Seeding. Seed L929 mouse fibroblasts at 104 cells/well in a 96-well plate and incubate for 24 hours ( 37∘C , 5% CO2 ). Causality: L929 is the ISO 10993-5 recommended cell line due to its robust, predictable growth and high sensitivity to membrane-disrupting agents[5][7].
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Step 2: Compound Exposure. Aspirate the growth media and apply the {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine extracts at varying concentrations (e.g., 1:2, 1:4, 1:10 dilutions in complete media). Include a positive control (e.g., 5% DMSO) and a negative control (untreated media). Incubate for 24 to 48 hours[7].
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Step 3: MTT Incubation. Remove the test media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours in the dark. Causality: The yellow tetrazolium ring is cleaved exclusively by active mitochondrial succinate dehydrogenase in living cells, forming insoluble purple formazan crystals[5][6].
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Step 4: Solubilization & Readout. Aspirate the MTT solution carefully, leaving the formazan crystals intact. Add 100 µL of pure DMSO to each well to solubilize the crystals. Read the absorbance at 570 nm using a microplate reader.
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Step 5: Data Analysis. Calculate cell viability as a percentage of the negative control. According to ISO 10993-5 standards, a reduction in cell viability by more than 30% indicates a cytotoxic effect[8].
References
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{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride - NextSDS. NextSDS.[Link]
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MTT Assay: A Vital Tool for Testing Medical Device Safety. TheraIndx.[Link]
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Cytotoxicity Testing, MTT Testing Lab. Pacific BioLabs. [Link]
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ISO 10993-5 Cytotoxicity - Non-artificial human in vitro skin tests. Alcyomics.[Link]
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Cytotoxicity Testing — ISO 10993–5. Medium.[Link]
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Amine. Wikipedia.[Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]
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- 3. Amine - Wikipedia [en.wikipedia.org]
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